molecular formula C12H18ClNO B113041 4-Benzyloxy-piperidine hydrochloride CAS No. 81151-68-0

4-Benzyloxy-piperidine hydrochloride

Cat. No. B113041
CAS RN: 81151-68-0
M. Wt: 227.73 g/mol
InChI Key: TYZNPXDFDHBMNU-UHFFFAOYSA-N
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Description

4-Benzyloxy-piperidine hydrochloride is a compound with the molecular formula C12H18ClNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidones, which include 4-Benzyloxy-piperidine hydrochloride, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives has been a focus of considerable research efforts .


Molecular Structure Analysis

The molecular weight of 4-Benzyloxy-piperidine hydrochloride is 227.73 g/mol . Its InChI code is InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H .


Physical And Chemical Properties Analysis

4-Benzyloxy-piperidine hydrochloride has a computed topological polar surface area of 21.3 Ų and a complexity of 148 . It has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Anti-acetylcholinesterase Activity

  • A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase (anti-AChE) activity. One derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated exceptional potency as an AChE inhibitor, indicating potential for use as an antidementia agent (Sugimoto et al., 1990).

Structural Studies

  • Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, revealing its orthorhombic crystal structure and chair conformation of the piperidine ring. This study aids in understanding the molecular and crystal structure of related compounds (Szafran et al., 2007).

Antimicrobial Activity

  • Ovonramwen et al. (2019) synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate antimicrobial activities against various bacteria and fungi, pointing towards its potential use in antimicrobial therapy (Ovonramwen et al., 2019).

Applications in Medicinal Chemistry

  • Logvinenko et al. (2021) developed a synthetic approach for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, valuable building blocks in medicinal chemistry. This highlights the significance of piperidine derivatives in the synthesis of medicinally relevant compounds (Logvinenko et al., 2021).

Synthesis of Pharmacologically Active Compounds

  • Rodríguez-Franco et al. (2002) described the synthesis of l-benzyl-4-(chloromethyl)piperidine, used in creating potential pharmaceuticals. This research showcases the role of piperidine derivatives in the development of new drugs (Rodríguez-Franco et al., 2002).

Dual Function Against Thrombosis

  • De Candia et al. (2009) synthesized a series of benzyloxy anilides of nipecotic and isonipecotic acids with dual function against thrombosis, acting as inhibitors of factor Xa and platelet aggregation. This demonstrates the potential of piperidine derivatives in developing new antithrombotic drugs (De Candia et al., 2009).

Future Directions

Piperidine derivatives, including 4-Benzyloxy-piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-phenylmethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZNPXDFDHBMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510329
Record name 4-(Benzyloxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)piperidine hydrochloride

CAS RN

81151-68-0
Record name 4-(Benzyloxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-hydroxy-1-piperidinecarboxylate (5.0 g) in tetrahydrofuran (50 mL) was added sodium hydride (1.0 g, a 66% dispersion in liquid paraffin) and the mixture was stirred at room temperature for 10 minutes. Then, 3.6 mL of benzyl bromide was added and the mixture was refluxed for 1 hour. This reaction mixture was poured into aqueous ammonium chloride solution and extracted with 2 portions of ethyl acetate. The pooled organic layer was washed with water and saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in 20 mL of ethyl acetate, followed by addition of 15 mL of 4 N-HCl solution in ethyl acetate, and the mixture was stirred at room temperature for 2 hours. The precipitate was collected to provide 4.4 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Imamura, Y Ishihara, T Hattori… - Chemical and …, 2004 - jstage.jst.go.jp
A novel lead compound, N-{3-[4-(4-fluorobenzoyl) piperidin-1-yl] propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1), was identified as a CCR5 antagonist by high-…
Number of citations: 59 www.jstage.jst.go.jp
H Bregman, L Berry, JL Buchanan… - Journal of medicinal …, 2011 - ACS Publications
Clinical human genetic studies have recently identified the tetrodotoxin (TTX) sensitive neuronal voltage gated sodium channel Nav1.7 (SCN9A) as a critical mediator of pain …
Number of citations: 59 pubs.acs.org
Y Shen, MM Szewczyk, MS Eram, D Smil… - Journal of medicinal …, 2016 - ACS Publications
Well-characterized selective inhibitors of protein arginine methyltransferases (PRMTs) are invaluable chemical tools for testing biological and therapeutic hypotheses. Based on 4, a …
Number of citations: 71 pubs.acs.org

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